Product packaging for 1,4-Diethynyl-2,5-bis(hexyloxy)benzene(Cat. No.:CAS No. 128424-37-3)

1,4-Diethynyl-2,5-bis(hexyloxy)benzene

Cat. No.: B1514522
CAS No.: 128424-37-3
M. Wt: 326.5 g/mol
InChI Key: XXEIYXKHAXNJIF-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,5-bis(hexyloxy)benzene (CAS 128424-37-3) is an organic compound with the molecular formula C 22 H 30 O 2 and a molecular weight of 326.47 g/mol . This molecule features a central benzene ring disubstituted with ethynyl groups and hexyloxy chains, making it a valuable building block in materials science and supramolecular chemistry. The structure of this compound is related to other di-substituted benzene derivatives that are widely used as monomers for synthesizing conjugated polymers . Such polymers are critical components in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . The extended π-conjugation potential offered by the ethynyl groups, combined with the solubility provided by the hexyloxy chains, makes this compound a promising precursor for creating structured materials and discotic liquid crystals . In crystal engineering, the ethynyl groups are known to participate in specific intermolecular interactions, such as with electron-rich atoms, which can be a significant determinant of crystal packing . These non-covalent interactions are crucial for the bottom-up design of functional molecular assemblies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this product requires cold-chain transportation and specific storage conditions to maintain its stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O2 B1514522 1,4-Diethynyl-2,5-bis(hexyloxy)benzene CAS No. 128424-37-3

Properties

IUPAC Name

1,4-diethynyl-2,5-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-5-9-11-13-15-23-21-17-20(8-4)22(18-19(21)7-3)24-16-14-12-10-6-2/h3-4,17-18H,5-6,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEIYXKHAXNJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70767759
Record name 1,4-Diethynyl-2,5-bis(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70767759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128424-37-3
Record name 1,4-Diethynyl-2,5-bis(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70767759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Diethynyl-2,5-bis(hexyloxy)benzene (DEBHB) is a compound of significant interest in materials science and organic chemistry due to its unique structural properties and potential applications in various fields, including organic electronics and photonics. This article explores the biological activity of DEBHB, focusing on its synthesis, characterization, and potential biological applications.

Synthesis and Characterization

The synthesis of DEBHB typically involves a series of reactions including alkylation of 1,4-benzenediol, followed by iodination or bromination, and Sonogashira coupling with ethynyltrimethylsilane. The overall yield for these processes ranges between 13% to 38% depending on the specific methodology employed .

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of DEBHB.
  • High-Resolution Mass Spectrometry (HRMS): Employed to determine the molecular weight and composition.
  • Infrared Spectroscopy (IR): Utilized to identify functional groups present in the compound.

Biological Activity

The biological activity of DEBHB has been investigated in various contexts, particularly its interactions with cellular systems and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that DEBHB exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against cancer cells .

The proposed mechanism by which DEBHB exerts its anticancer effects includes:

  • Induction of apoptosis through the activation of caspase pathways.
  • Disruption of mitochondrial membrane potential, leading to cell death.
  • Inhibition of key signaling pathways involved in cell proliferation .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological potential of DEBHB:

  • Study on MCF-7 Cells:
    • Objective: To assess the cytotoxicity and mechanism of action.
    • Findings: DEBHB induced significant apoptosis in MCF-7 cells as evidenced by increased annexin V staining and caspase activation assays.
  • Study on A549 Cells:
    • Objective: To explore the effects on lung cancer cells.
    • Findings: The compound reduced cell viability significantly and altered cell cycle progression, leading to G0/G1 phase arrest.

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710Apoptosis via caspase activation
HeLa15Mitochondrial disruption
A54925Cell cycle arrest

Scientific Research Applications

Material Science

Polymer Synthesis:
DEBHB serves as a crucial monomer in the synthesis of conjugated polymers. Its structure allows for the formation of highly ordered polymer films that exhibit excellent charge transport properties. For instance, researchers have successfully synthesized two-dimensional crystalline conjugated polymer films from DEBHB through a synergetic polymerization and self-assembly process at the air/water interface. These films demonstrate effective charge transport performance and stability, making them suitable for applications in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics .

Liquid Crystals:
The compound is also utilized in the development of liquid crystal materials. Its unique molecular architecture enables the formation of discotic mesophases, which are essential for creating structured materials with specific optical properties. This application is particularly relevant in the field of display technologies and photonic devices .

Organic Electronics

Organic Semiconductors:
DEBHB has been explored as a building block for organic semiconductors. Its ability to form π-conjugated systems makes it ideal for use in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of DEBHB into polymer matrices can enhance the electronic properties and overall efficiency of these devices .

Charge Transport Materials:
The compound's high electron mobility and stability under operational conditions make it a prime candidate for developing advanced charge transport materials. Studies have shown that films made from DEBHB exhibit superior performance metrics compared to traditional organic semiconductor materials .

Medicinal Chemistry

Potential Therapeutic Applications:
Research is ongoing to explore the biological activities of DEBHB and its derivatives. Preliminary studies suggest that compounds derived from DEBHB may interact with various biological targets, potentially leading to novel therapeutic agents. Its structural features provide a platform for modifications that could enhance its bioactivity and selectivity against specific diseases .

Case Studies

Study Application Findings
Van Heyningen et al. (2003)Organic–Electronic MaterialsDemonstrated the use of DEBHB as a monomer for synthesizing conjugated polymers with enhanced electronic properties .
Mayor & Didschies (2003)Liquid CrystalsExplored the use of DEBHB in creating structured discotic mesophases, contributing to advancements in display technologies .
Recent Study (2020)Crystalline Polymer FilmsSuccessfully synthesized large-area 2D crystalline CP films from DEBHB monomers, showing excellent stability and charge transport capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

  • 1,4-Dibromo-2,5-bis(hexyloxy)benzene: Substituents: Bromine atoms replace ethynyl groups. Reactivity: Bromine enables Stille or Suzuki couplings rather than Sonogashira reactions. For example, Stille coupling with selenophene derivatives yields electrochromic polymers with lower yields (35%) compared to ethynyl-based polymers . Electronic Effects: Bromine’s electron-withdrawing nature reduces conjugation efficiency, leading to higher band gaps in resulting polymers compared to ethynyl-derived analogs .

Alkoxy Chain-Length Variants

  • 1,4-Diethynyl-2,5-bis(nonyloxy)benzene: Alkoxy Groups: Nonyloxy (–O–C₉H₁₉) chains instead of hexyloxy. Solubility: Longer chains improve solubility in nonpolar solvents but may reduce crystallinity in polymers . Synthesis: Synthesized via analogous Sonogashira coupling, confirming the generality of this method for alkoxy-substituted monomers .
  • 1,4-Diethynyl-2,5-bis(dodecyloxy)benzene :

    • Thermal Stability : Dodecyloxy (–O–C₁₂H₂₅) chains enhance thermal stability (decomposition >300°C) due to increased van der Waals interactions .
    • Polymer Properties : Polymers exhibit higher molecular weights (e.g., Mn = 7,122, PDI = 3.33) compared to hexyloxy analogs, though polydispersity remains a challenge .

Phenylethynyl-Substituted Analogs

  • 1,4-Bis(phenylethynyl)-2,5-bis(hexyloxy)benzene :
    • Structure : Phenylethynyl (–C≡C–C₆H₅) groups replace ethynyl.
    • Molecular Weight : Higher molar mass (478.68 g/mol) increases rigidity but reduces solubility .
    • Applications : Enhanced π-conjugation broadens absorption spectra, making it suitable for optoelectronic devices .

Branched Alkoxy Derivatives

  • 1,4-Diethynyl-2,5-bis(2-octyldodecyloxy)benzene :
    • Alkoxy Structure : Branched 2-octyldodecyloxy chains reduce packing density.
    • Band Gap : Polymers exhibit lower band gaps (~1.5 eV) due to improved backbone planarity, advantageous for solar cell applications .

Key Data Tables

Table 1: Structural and Electronic Comparison of Selected Derivatives

Compound Substituents Alkoxy Chain Band Gap (eV) Polymer Mn (g/mol) Key Application
1,4-Diethynyl-2,5-bis(hexyloxy)benzene Ethynyl Hexyloxy 2.1–2.3 7,122–23,785 Conductive polymers
1,4-Dibromo-2,5-bis(hexyloxy)benzene Bromine Hexyloxy 2.8–3.0 N/A Electrochromics
1,4-Bis(phenylethynyl)-2,5-bis(hexyloxy)benzene Phenylethynyl Hexyloxy 1.9–2.1 N/A Optoelectronics
1,4-Diethynyl-2,5-bis(dodecyloxy)benzene Ethynyl Dodecyloxy 2.0–2.2 23,785 High-stability films

Research Findings and Implications

  • Ethynyl vs. Halogen Substituents: Ethynyl groups enable direct polymerization via Sonogashira coupling, producing polymers with superior charge mobility (10⁻³–10⁻² cm²/V·s) compared to brominated analogs .
  • Alkoxy Chain Engineering : Longer or branched chains mitigate aggregation in polymers but may compromise crystallinity. For instance, 2-octyldodecyloxy derivatives achieve optimal balance between solubility and charge transport .
  • Optoelectronic Performance : Phenylethynyl-substituted derivatives exhibit redshifted absorption (λmax ≈ 450 nm), making them promising for organic photovoltaics .

Preparation Methods

Synthetic Route Overview

The synthesis of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene typically proceeds through the following key stages:

Detailed Preparation Methodology

Alkylation of 1,4-Benzenediol

  • Reagents & Conditions: 1,4-Benzenediol is reacted with 1-bromohexane in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at around 50 °C for 16 hours.
  • Outcome: This step yields 2,5-bis(hexyloxy)benzene, which serves as the substrate for subsequent halogenation.

Halogenation to Form 1,4-Dibromo-2,5-bis(hexyloxy)benzene

  • Reagents & Conditions: Bromination is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) with a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
  • Reaction Parameters: Controlled temperature and stoichiometry ensure selective substitution at the 1,4-positions.
  • Result: The dihalogenated intermediate is isolated and purified, often by recrystallization or chromatography.

Sonogashira Coupling for Ethynyl Group Installation

  • Reagents: The 1,4-dibromo-2,5-bis(hexyloxy)benzene intermediate is reacted with ethynyltrimethylsilane in the presence of palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf), along with copper(I) iodide (CuI) as a co-catalyst.
  • Solvent & Conditions: Reactions are typically performed in tetrahydrofuran (THF) or toluene under reflux with triethylamine as the base, under an inert atmosphere to prevent alkyne oxidation.
  • Yield: Reported yields range from 13% to 38%, influenced by catalyst choice and reaction optimization.

Desilylation to Obtain Terminal Diethynyl Compound

  • Procedure: The trimethylsilyl-protected ethynyl groups are deprotected by treatment with a mild base such as potassium carbonate in methanol or by basic hydrolysis.
  • Handling: The terminal diethynyl compound is sensitive to light and heat, requiring storage under nitrogen at low temperatures (-30 °C) in the dark to prevent polymerization or degradation.
  • Physical Form: The product is typically isolated as white crystalline needles or oils.

Representative Data Table of Synthetic Conditions and Yields

Step Precursor Catalyst/Agent Solvent Temperature Yield (%) Purification Method
Alkylation 1,4-Benzenediol + 1-bromohexane K₂CO₃ DMF 50 °C, 16 h ~85-90 Extraction, recrystallization
Bromination 2,5-bis(hexyloxy)benzene Br₂ / Fe or AlBr₃ CH₂Cl₂ or glacial acetic acid Room temp to 70 °C 70-80 Recrystallization, chromatography
Sonogashira Coupling 1,4-dibromo-2,5-bis(hexyloxy)benzene + ethynyltrimethylsilane Pd(PPh₃)₄ / CuI THF or toluene Reflux, 24 h 13-38 Column chromatography, recrystallization
Desilylation Silyl-protected intermediate K₂CO₃ or base Methanol or THF Room temp >90 Crystallization, low-temp storage

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(PPh₃)₄ is favored for high coupling efficiency; PdCl₂(dppf) is an alternative with comparable yields.
  • Solvent Effects: THF and toluene provide good solubility and reaction rates; oxygen exclusion is critical to prevent alkyne oxidation.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients followed by recrystallization from ethanol yields high-purity product (>97% by HPLC).
  • Stability Considerations: Terminal diynes are prone to radical-initiated polymerization; thus, handling under inert atmosphere and low temperature is essential.
  • Characterization: Confirmed by ¹H and ¹³C NMR (ethynyl protons at δ 2.8–3.2 ppm), FT-IR (alkyne stretch ~2100 cm⁻¹), and high-resolution mass spectrometry (m/z consistent with molecular weight 326.5 g/mol).

Summary Table of Key Analytical Data

Analytical Technique Key Observations Purpose
¹H NMR Ethynyl protons at δ 2.8–3.2 ppm Structural confirmation
¹³C NMR Signals corresponding to aromatic and alkoxy carbons Purity and structure verification
FT-IR Alkyne C≡C stretch at ~2100 cm⁻¹; C–O–C vibrations at ~1250 cm⁻¹ Functional group identification
HRMS (ESI) Molecular ion peak at m/z 327 ([M+H]⁺) Molecular weight confirmation
X-ray Crystallography Monoclinic P21/c symmetry; β ~98.7° (for related compounds) Molecular geometry validation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Diethynyl-2,5-bis(hexyloxy)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki coupling reactions using 1,4-dibromo-2,5-bis(hexyloxy)benzene as a precursor. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
  • Solvent optimization : Toluene or THF under reflux, with rigorous exclusion of oxygen to prevent alkyne oxidation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Data Table :
PrecursorCatalystYield (%)Purity (HPLC)
1,4-Dibromo-2,5-bis(hexyloxy)benzenePd(PPh₃)₄6898.5
1,4-Diiodo-2,5-bis(decyloxy)benzenePdCl₂(dppf)7297.8

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm ethynyl protons (δ 2.8–3.2 ppm) and hexyloxy chain integration .
  • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 456.3) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of ethynyl and hexyloxy substituents on the aromatic core during electrophilic substitution?

  • Experimental design :

  • Substituent competition : Compare reaction rates of bromination/nitration in this compound vs. non-ethynyl analogs.
  • DFT calculations : Analyze electron density maps to identify directing effects (e.g., ethynyl groups as meta-directors due to electron-withdrawing nature) .
    • Data contradiction : Ethynyl groups may exhibit conflicting inductive vs. resonance effects, requiring controlled kinetic studies to resolve .

Q. How do crystallographic parameters influence the optoelectronic properties of this compound derivatives?

  • Structural analysis :

  • Single-crystal XRD : Monoclinic system (space group P2₁/c) with unit cell dimensions a = 8.437 Å, b = 13.229 Å, c = 19.165 Å .
  • π-π stacking distances : 3.4–3.6 Å between adjacent aromatic cores, critical for charge transport in organic semiconductors .
    • Property correlation : Reduced bandgap (2.1 eV) observed in thin films vs. solution (2.4 eV) due to enhanced intermolecular interactions .

Data Contradiction and Troubleshooting

Q. Why do solubility discrepancies arise for this compound in polar vs. nonpolar solvents, and how can this be mitigated?

  • Hypothesis testing :

  • Solvent screening : Hexyloxy chains enhance solubility in chloroform/THF but reduce it in methanol/water (logP ≈ 5.2) .
  • Additive strategies : Use of surfactants (e.g., Triton X-100) to stabilize colloidal dispersions in aqueous media .
    • Contradiction source : Batch-to-batch variation in hexyloxy chain packing efficiency during synthesis .

Q. How can researchers address conflicting NMR and XRD data regarding substituent conformation?

  • Resolution strategy :

  • Variable-temperature NMR : Detect dynamic conformational changes (e.g., hexyloxy chain rotation barriers) .
  • Complementary XRD : Compare static crystal packing (rigid ethynyl alignment) with solution-state flexibility .

Methodological Recommendations

Q. What advanced techniques are recommended for monitoring in situ reaction progress?

  • Inline spectroscopy : ReactIR for tracking alkyne coupling intermediates (e.g., Pd-π-complexes at 1890 cm⁻¹) .
  • GC-MS : Quantify unreacted dibromo precursors and byproducts (retention time: 8.2 min for 1,4-dibromo-2,5-bis(hexyloxy)benzene) .

Q. How should researchers design experiments to probe thermal stability for high-temperature applications?

  • TGA/DSC protocols :

  • Decomposition onset: 285°C (N₂ atmosphere, 10°C/min) .
  • Phase transitions: Glass transition (T_g) at 78°C observed in DSC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethynyl-2,5-bis(hexyloxy)benzene
Reactant of Route 2
1,4-Diethynyl-2,5-bis(hexyloxy)benzene

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